2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
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Overview
Description
The compound “2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular weight of the compound is 280.33 . The IUPAC name is [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves multicomponent reactions . These reactions represent an effective tool for obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis Methods
Mannich Reaction for Compound Synthesis : A study demonstrated the use of the Mannich reaction in synthesizing compounds similar to 2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid, focusing on tetrahydro pyrimido benzimidazolyl coumarins with potential anti-inflammatory activity (Madhura et al., 2014).
Efficient Synthesis Routes : Another study described an efficient synthesis method for imidazol-1-yl-acetic acid, a precursor for compounds like this compound, highlighting its potential in treating various calcium metabolism disorders (Aliabad et al., 2016).
Microwave-Assisted Synthesis : Research on the effect of microwave irradiation on the synthesis of similar compounds indicates that this technique can shorten reaction times and increase yields, making it a promising method for synthesizing complex molecules like this compound (Rábarová et al., 2004).
Biological Activities
Antimicrobial Properties : A study synthesizing similar compounds found them effective against various bacteria, suggesting potential antimicrobial applications for this compound (Sharma et al., 2004).
Fluorescence and Sensing Applications : Research into the fluorescence properties of similar compounds indicates potential use as chemical sensors, particularly for detecting metal ions like Co2+ (Rui-j, 2013).
Antituberculosis Activity : Compounds with structures akin to this compound were shown to have significant antituberculosis activity, which could be explored for similar compounds (Güzeldemirci & Küçükbasmacı, 2010).
Chemical Properties and Interactions
Metal-Ligand Complex Formation : A study on the formation of complexes with metals like Sr(II), Cr(II), and Al(III) using ligands similar to this compound suggests potential applications in coordination chemistry (Tekade et al., 2018).
Chromotropic Properties : Investigations into the chromotropic properties of imidazole derivatives similar to this compound revealed potential applications in photochromic materials (Sakaino, 1983).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridine compounds are known to have various biological activities. For instance, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, is used to treat short-term insomnia, and its hypnotic effect is based on blocking γ-aminobutyric acid receptors .
Properties
IUPAC Name |
2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10-4-3-5-11(8-10)20-6-7-21-13-14(18-16(20)21)19(2)17(26)22(15(13)25)9-12(23)24/h3-5,8H,6-7,9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTSIOZHHIWGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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